molecular formula C11H14F3NO2S B262994 N-(sec-butyl)-3-(trifluoromethyl)benzenesulfonamide

N-(sec-butyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B262994
M. Wt: 281.3 g/mol
InChI Key: ZIZHSFABIWDXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(sec-butyl)-3-(trifluoromethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as S-butyl trifluoromethyl benzenesulfonimidate and is widely used in organic synthesis as a reagent.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-3-(trifluoromethyl)benzenesulfonamide is not fully understood. However, it is believed to act as an electrophilic reagent and react with nucleophiles such as amines, alcohols, and thiols. The resulting product is a sulfonamide derivative that can be used in various applications.
Biochemical and Physiological Effects:
N-(sec-butyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have minimal toxicity in vitro and in vivo. It has been used as a tool for studying biological systems and has been shown to have potential applications in the development of new drugs. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

N-(sec-butyl)-3-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments. It is stable and easy to handle, making it a popular choice for organic synthesis. It is also a versatile reagent that can be used in various applications. However, the compound has some limitations, including its relatively high cost and limited availability.

Future Directions

There are several future directions for the use of N-(sec-butyl)-3-(trifluoromethyl)benzenesulfonamide. One potential application is in the development of new drugs. The compound has been shown to have potential as a scaffold for the development of new drugs, and further studies are needed to explore this potential. Another potential application is in the field of biochemistry. The compound could be used as a tool for studying biological systems, and further studies are needed to fully understand its mechanism of action. Finally, the compound could be used in the development of new materials, such as polymers and coatings, and further studies are needed to explore this potential.

Synthesis Methods

The synthesis of N-(sec-butyl)-3-(trifluoromethyl)benzenesulfonamide involves the reaction of sec-butylamine with 3-(trifluoromethyl)benzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting product is a white crystalline solid with a melting point of 96-98°C.

Scientific Research Applications

N-(sec-butyl)-3-(trifluoromethyl)benzenesulfonamide has been widely used in organic synthesis as a reagent for the preparation of various compounds. It has also been used in the development of new drugs and as a tool for studying biological systems. The compound has been shown to have potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.

properties

Product Name

N-(sec-butyl)-3-(trifluoromethyl)benzenesulfonamide

Molecular Formula

C11H14F3NO2S

Molecular Weight

281.3 g/mol

IUPAC Name

N-butan-2-yl-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C11H14F3NO2S/c1-3-8(2)15-18(16,17)10-6-4-5-9(7-10)11(12,13)14/h4-8,15H,3H2,1-2H3

InChI Key

ZIZHSFABIWDXKH-UHFFFAOYSA-N

SMILES

CCC(C)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.